

Edifoligide Clinical Trials: A Comparative Analysis of Efficacy and Safety

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Compound of Interest		
Compound Name:	Edifoligide	
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This guide provides a comprehensive comparison of **Edifoligide**, an E2F transcription factor decoy, based on data from the pivotal PREVENT III and PREVENT IV clinical trials. **Edifoligide** was developed to prevent vein graft failure following bypass surgery by inhibiting neointimal hyperplasia. This document summarizes the quantitative outcomes, details the experimental protocols, and visualizes the proposed mechanism of action to offer an objective evaluation of its clinical performance against a placebo.

Performance Overview

Edifoligide was investigated in two major phase III, multicenter, randomized, double-blind, placebo-controlled trials: PREVENT III for patients undergoing infrainguinal bypass for critical limb ischemia, and PREVENT IV for patients undergoing coronary artery bypass graft (CABG) surgery.[1][2] Despite a strong preclinical rationale and promising early-phase trials, the overall results from these large-scale studies did not demonstrate a significant benefit of **Edifoligide** over placebo in preventing vein graft failure.[2][3]

In the PREVENT IV trial, which focused on coronary artery bypass grafts, **Edifoligide** did not show a significant effect on the primary endpoint of per-patient vein graft failure at 12 to 18 months.[3] Similarly, the five-year follow-up of the PREVENT IV cohort revealed no significant differences in the rates of death, myocardial infarction, or revascularization between the **Edifoligide** and placebo groups.[4] The PREVENT III trial in peripheral artery bypass patients





also failed to meet its primary endpoint, showing no significant difference in the time to nontechnical index graft reintervention or major amputation.[2]

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the PREVENT III and PREVENT IV clinical trials, comparing **Edifoligide** with placebo.

PREVENT IV: Coronary Artery Bypass Graft Failure

Outcome (12- 18 months)	Edifoligide Group	Placebo Group	Odds Ratio (95% CI)	P-value
Per-Patient Vein Graft Failure	45.2% (436/965)	46.3% (442/955)	0.96 (0.80-1.14)	0.66
Major Adverse Cardiac Events (1 year)	6.7% (101/1508)	8.1% (121/1506)	0.83 (0.64-1.08)	0.16

Data sourced from Alexander JH, et al. JAMA. 2005.[3]

5-Year Clinical Outcomes	Edifoligide Group	Placebo Group	Hazard Ratio (95% CI)	P-value
Death	11.7%	10.7%	-	-
Myocardial Infarction	2.3%	3.2%	-	-
Revascularizatio n	14.1%	13.9%	-	-
Composite (Death, MI, or Revascularizatio n)	26.3%	25.5%	1.03 (0.89-1.18)	0.721

Data sourced from Lopes RD, et al. Am Heart J. 2012.[4]

0.016



Secondary Patency

PREVENT III: Peripheral Artery Bypass Graft Failure **Edifoligide Group Placebo Group** Outcome (1 year) (Kaplan-Meier (Kaplan-Meier P-value **Estimate**) **Estimate) Primary Endpoint** (Nontechnical No significant No significant reintervention or major difference difference amputation)

78%

Data sourced from Conte MS, et al. J Vasc Surg. 2006.[2]

83%

Experimental Protocols

The PREVENT III and PREVENT IV trials followed a rigorous, randomized, double-blind, placebo-controlled design.[1][5]

PREVENT IV Methodology

- Patient Population: 3,014 patients undergoing primary CABG surgery with at least two planned saphenous vein grafts.[1][6]
- Intervention: Harvested saphenous vein grafts were treated ex vivo for ten minutes with either **Edifoligide** or a placebo solution using a pressure-mediated delivery system before being grafted into the coronary circulation.[3][6]
- Primary Endpoint: The primary efficacy endpoint was angiographic vein graft failure, defined as ≥75% stenosis in any vein graft, assessed at 12 to 18 months post-surgery.[1][7]
- Follow-up: Patients were followed for clinical outcomes for up to five years, with a subset undergoing angiography at 12 to 18 months.[4][8]

PREVENT III Methodology

 Patient Population: 1,404 patients with critical limb ischemia undergoing infrainguinal bypass surgery with an autologous vein graft.[2][5]

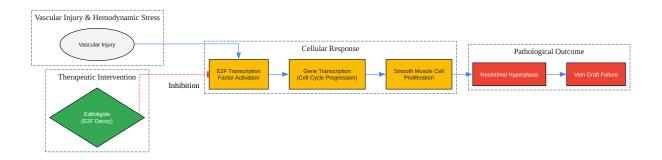


- Intervention: A single intraoperative ex vivo treatment of the vein graft with either Edifoligide or placebo.[2]
- Primary Endpoint: The primary endpoint was the time to nontechnical index graft reintervention or major amputation due to index graft failure within one year.[2]
- Follow-up: Patients underwent graft surveillance via duplex ultrasonography and were followed for graft and limb endpoints for one year.

Mechanism of Action: E2F Transcription Factor Inhibition

Edifoligide is a double-stranded oligodeoxynucleotide that acts as a "decoy" for the E2F family of transcription factors.[9][10] In the context of vein graft failure, vascular injury during surgery and altered hemodynamics in the grafted vein can lead to the proliferation of smooth muscle cells in the vessel wall, a process known as neointimal hyperplasia.[3] This proliferation is a key contributor to graft stenosis and eventual failure. The E2F transcription factors are critical regulators of the cell cycle and are involved in initiating this proliferative response.[9] By binding to E2F, **Edifoligide** was designed to prevent its interaction with the native DNA, thereby inhibiting the transcription of genes necessary for cell cycle progression and ultimately reducing smooth muscle cell proliferation and neointimal hyperplasia.[3][10]





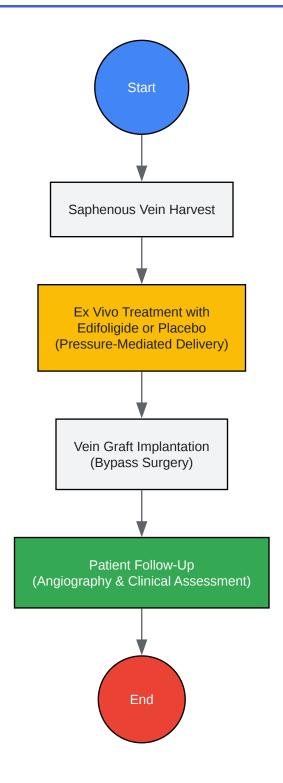
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Caption: **Edifoligide**'s proposed mechanism of action in preventing vein graft failure.

Experimental Workflow

The clinical application of **Edifoligide** in the PREVENT trials followed a specific ex vivo procedure. This workflow was designed to deliver the drug directly to the target tissue, minimizing systemic exposure.





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Caption: Experimental workflow for **Edifoligide** treatment in the PREVENT trials.



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